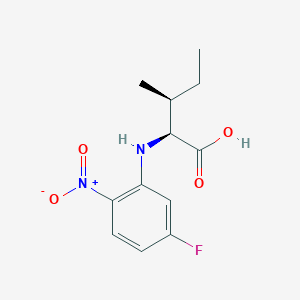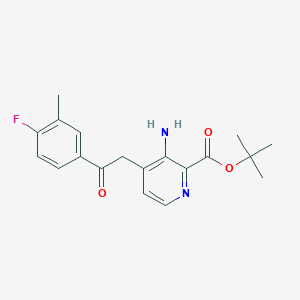
2-(2-Boc-amino-4-pyridyl)-1-(4-fluoro-3-methylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Boc-amino-4-pyridyl)-1-(4-fluoro-3-methylphenyl)ethanone is a synthetic organic compound that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a phenyl ring substituted with a fluorine atom and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Boc-amino-4-pyridyl)-1-(4-fluoro-3-methylphenyl)ethanone typically involves multiple steps:
Formation of the Pyridine Intermediate: The starting material, 2-amino-4-pyridine, is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Formation of the Phenyl Intermediate: The phenyl ring is functionalized by introducing a fluorine atom and a methyl group through electrophilic aromatic substitution reactions.
Coupling Reaction: The pyridine and phenyl intermediates are coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions
2-(2-Boc-amino-4-pyridyl)-1-(4-fluoro-3-methylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(2-Boc-amino-4-pyridyl)-1-(4-fluoro-3-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 2-(2-Boc-amino-4-pyridyl)-1-(4-fluoro-3-methylphenyl)ethanone depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific molecular targets, influencing biological pathways. In medicinal chemistry, it may interact with enzymes or receptors to exert therapeutic effects.
類似化合物との比較
Similar Compounds
2-(2-Amino-4-pyridyl)-1-(4-fluoro-3-methylphenyl)ethanone: Lacks the Boc protection on the amino group.
2-(2-Boc-amino-4-pyridyl)-1-phenylethanone: Lacks the fluorine and methyl substitutions on the phenyl ring.
2-(2-Boc-amino-4-pyridyl)-1-(4-chloro-3-methylphenyl)ethanone: Substitutes fluorine with chlorine.
Uniqueness
2-(2-Boc-amino-4-pyridyl)-1-(4-fluoro-3-methylphenyl)ethanone is unique due to the combination of its Boc-protected amino group, fluorine, and methyl substitutions. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
特性
CAS番号 |
365428-05-3 |
|---|---|
分子式 |
C19H21FN2O3 |
分子量 |
344.4 g/mol |
IUPAC名 |
tert-butyl 3-amino-4-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C19H21FN2O3/c1-11-9-12(5-6-14(11)20)15(23)10-13-7-8-22-17(16(13)21)18(24)25-19(2,3)4/h5-9H,10,21H2,1-4H3 |
InChIキー |
OXFIFAIFZDUVSU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(=O)CC2=C(C(=NC=C2)C(=O)OC(C)(C)C)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol](/img/structure/B14251581.png)
![5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (3S)-](/img/structure/B14251592.png)
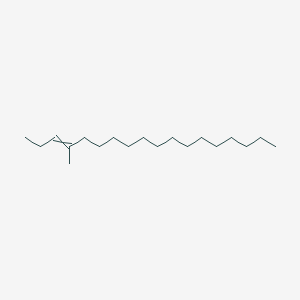
![N-(2-Chloroethyl)-N'-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea](/img/structure/B14251600.png)

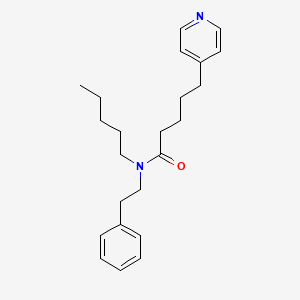
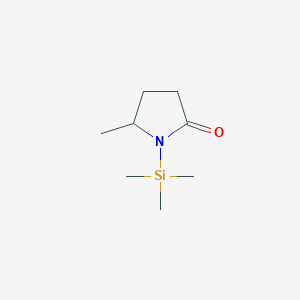
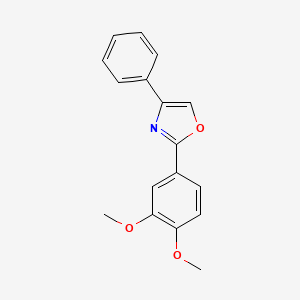

![N-[(3S,5R)-5-Hydroxyhex-1-yn-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14251626.png)

![2H-5,9-Methano[1,3]thiazolo[4,5-h][3]benzazepine](/img/structure/B14251648.png)
![5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14251650.png)
